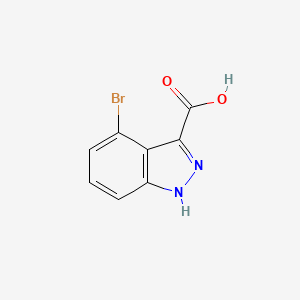

4-bromo-1H-indazole-3-carboxylic acid

Descripción general

Descripción

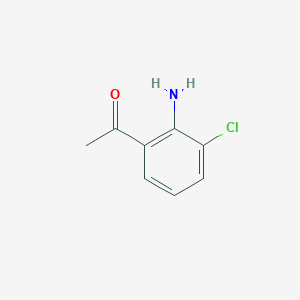

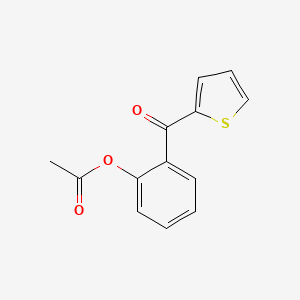

4-Bromo-1H-indazole-3-carboxylic acid is a derivative of indazole . Indazoles are an important class of heterocyclic compounds with a wide range of applications as biological and pharmaceutical agents . The molecular weight of 4-Bromo-1H-indazole-3-carboxylic acid is 241.04 .

Synthesis Analysis

The synthesis of indazole derivatives has been explored in various ways . A practical synthesis of 1H-indazole has been presented, where a previous mechanism for the cyclization step was proved to be nonfeasible and a hydrogen bond propelled mechanism was proposed .Molecular Structure Analysis

4-Bromo-1H-indazole-3-carboxylic acid has a heterocyclic structure made up of benzene and pyrazole rings .Chemical Reactions Analysis

The reaction between benzonitrile and hydrazine under certain conditions produces benzylidenehydrazine . This approach was expanded to the derivatives of benzonitrile with substitution on the benzene ring .Physical And Chemical Properties Analysis

4-Bromo-1H-indazole-3-carboxylic acid has a molecular weight of 241.04 . It is a solid at room temperature .Aplicaciones Científicas De Investigación

Herbicidal Activity

4-bromo-1H-indazole-3-carboxylic acid: derivatives have been explored for their potential as herbicides. These compounds can act as antagonists to the auxin receptor protein TIR1, which is crucial for plant growth regulation and weed control . The herbicidal activity of these derivatives has shown promising results in inhibiting the growth of both dicotyledonous and monocotyledonous plants, indicating their potential use in increasing crop yield and managing agricultural weeds .

Medicinal Chemistry

Indazole compounds, including those derived from 4-bromo-1H-indazole-3-carboxylic acid , have a broad spectrum of medicinal applications. They are used as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . The versatility of the indazole moiety makes it a valuable scaffold in drug design, leading to several marketed drugs containing this structure .

Anti-Inflammatory Properties

Derivatives of 4-bromo-1H-indazole-3-carboxylic acid have been identified to possess significant anti-inflammatory effects. Studies have shown that certain derivatives can inhibit paw edema effectively, comparable to standard anti-inflammatory drugs . This suggests their potential as therapeutic agents in treating inflammatory conditions .

Anticancer Activity

Specific derivatives of 4-bromo-1H-indazole-3-carboxylic acid have demonstrated the ability to inhibit cell growth, particularly effective against colon and melanoma cell lines . These compounds have shown GI50 values in a low micromolar range, indicating their potential as anticancer agents .

Synthesis of Heterocyclic Compounds

The indazole ring system is a key feature in many heterocyclic compounds with significant biological activity4-bromo-1H-indazole-3-carboxylic acid serves as a precursor in the synthesis of various indazole derivatives, which are then used in the development of new drugs and agrochemicals .

Development of Auxin Mimic Herbicides

Research into 4-bromo-1H-indazole-3-carboxylic acid derivatives has expanded the chemistry of auxins, a class of phytohormones essential for plant life. By mimicking the properties of auxins, these derivatives can be developed into herbicides that regulate plant growth and control weeds, contributing to sustainable agricultural practices .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Indazole derivatives have been investigated and applied in producing HIV protease inhibitors, serotonin receptor antagonists, aldol reductase inhibitors, and acetylcholinesterase inhibitors . The medicinal properties of indazole have to be explored in the near future for the treatment of various pathological conditions .

Propiedades

IUPAC Name |

4-bromo-1H-indazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O2/c9-4-2-1-3-5-6(4)7(8(12)13)11-10-5/h1-3H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQVZPISNPRYBGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)C(=NN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20646267 | |

| Record name | 4-Bromo-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-1H-indazole-3-carboxylic acid | |

CAS RN |

885521-80-2 | |

| Record name | 4-Bromo-1H-indazole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885521-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B1292379.png)